2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE
Overview
Description
2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that integrates an indene moiety with a piperazine ring and a pyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Incorporation of the Pyridine Group: The pyridine moiety is attached via coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Final Assembly: The final compound is assembled through acylation reactions, where the indene and piperazine-pyridine intermediates are combined under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of base catalysts.
Major Products:
Oxidation Products: Indene ketones or carboxylic acids.
Reduction Products: Piperidine derivatives.
Substitution Products: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors in the central nervous system, modulating neurotransmitter release.
Pathways Involved: The compound can influence signaling pathways related to inflammation and neuroprotection, potentially through the inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
- 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE shares structural similarities with other indene and piperazine derivatives, such as indomethacin and buspirone.
Uniqueness:
Unique Structural Features: The combination of indene, piperazine, and pyridine moieties in a single molecule provides a unique pharmacophore that can interact with multiple biological targets.
Distinct Biological Activities: Compared to similar compounds, it may exhibit distinct pharmacological profiles, making it a valuable candidate for drug development.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-20(15-25-18-8-7-16-4-3-5-17(16)14-18)23-12-10-22(11-13-23)19-6-1-2-9-21-19/h1-2,6-9,14H,3-5,10-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSXSPPXFJLAIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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